molecular formula C15H13ClO B7888468 1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene

1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene

Cat. No.: B7888468
M. Wt: 244.71 g/mol
InChI Key: DXHFJXLLHMOLGG-UHFFFAOYSA-N
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Description

1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzene, characterized by the presence of a chlorine atom and a methoxyphenyl group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methoxyphenylacetylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine atom and methoxyphenyl group influence its reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions, which further react to form the final products.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-[2-(3-methoxyphenyl)ethenyl]benzene
  • 1-Chloro-4-[2-(3-methoxyphenyl)ethenyl]benzene
  • 1-Bromo-3-[2-(3-methoxyphenyl)ethenyl]benzene

Uniqueness

1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene is unique due to the specific positioning of the chlorine atom and the methoxyphenyl group on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

1-chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHFJXLLHMOLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697735
Record name 1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164220-45-5
Record name 1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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